molecular formula C5H3Cl3N2 B1295412 2,4,5-Trichloro-6-methylpyrimidine CAS No. 6554-69-4

2,4,5-Trichloro-6-methylpyrimidine

Cat. No.: B1295412
CAS No.: 6554-69-4
M. Wt: 197.45 g/mol
InChI Key: IUFVGONBAUNAOT-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the ring structure. This compound is characterized by the presence of three chlorine atoms and one methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichloro-6-methylpyrimidine can be synthesized through various methods. One common method involves the chlorination of 6-methyluracil using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride in the presence of a deacidification agent. This method yields a high-purity product with a yield of up to 80% .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-6-methylpyrimidine is unique due to the specific arrangement of chlorine atoms and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

2,4,5-Trichloro-6-methylpyrimidine (TCMP) is a chlorinated pyrimidine derivative with a molecular formula of C₅H₃Cl₃N₂. This compound has garnered attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various uses.

  • Molecular Weight : Approximately 197.45 g/mol
  • Melting Point : 65 to 69 °C
  • Boiling Point : 132 to 136 °C under reduced pressure (23-25 Torr)

Biological Activity Overview

Research on TCMP has primarily focused on its antimicrobial , herbicidal , and insecticidal properties. Below are key findings regarding its biological activity:

Antimicrobial Activity

TCMP has shown significant activity against various bacterial strains. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. However, specific mechanisms of action remain poorly understood.

Herbicidal Properties

Due to its structural characteristics, TCMP is being explored as a potential herbicide. Its chlorinated nature allows it to interact effectively with biological systems, which may disrupt metabolic processes in plants.

Insecticidal Effects

Preliminary studies suggest that TCMP exhibits insecticidal properties, making it a candidate for pest control in agricultural settings. Its effectiveness against specific pests is still under investigation.

Comparative Analysis with Similar Compounds

The following table compares TCMP with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2,4-Dichloro-5-methylpyrimidineC₅H₄Cl₂N₂Fewer chlorine substituentsReduced reactivity compared to TCMP
This compoundC₅H₃Cl₃N₂Three chlorine atoms; potential herbicideAntibacterial and herbicidal
2,4,6-TrichloropyrimidineC₄Cl₃N₂Lacks methyl group; used in dye productionLimited biological activity
2,4-Dichloro-6-methylpyrimidineC₅H₄Cl₂N₂Similar methyl group but fewer chlorinesLess effective than TCMP

Case Studies and Research Findings

  • Antibacterial Studies : Research conducted by various institutions has demonstrated that TCMP can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's effectiveness against such resistant strains underscores its potential utility in medical applications .
  • Herbicidal Trials : Field trials have indicated that TCMP can effectively reduce weed populations in crops without significantly harming the crops themselves. This selective herbicidal action is attributed to its specific interaction with plant metabolic pathways .
  • Toxicological Assessments : Toxicity studies have revealed that while TCMP exhibits beneficial biological activities, it also poses risks as an irritant and corrosive agent. Safety assessments are crucial for determining acceptable exposure levels .

Properties

IUPAC Name

2,4,5-trichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVGONBAUNAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282565
Record name 2,4,5-Trichloro-6-methylpyrimidine
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Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-69-4
Record name 2,4,5-Trichloro-6-methylpyrimidine
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Record name 2,4,5-Trichloro-6-methylpyrimidine
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Record name 6554-69-4
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Record name 2,4,5-Trichloro-6-methylpyrimidine
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Record name Pyrimidine, 2,4,5-trichloro-6-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational methods were used to study 2,4,5-trichloro-6-methylpyrimidine?

A1: The research utilized CNDO/2 calculations to study the fluorination of this compound. [, ] This suggests the researchers were interested in understanding the electronic structure and reactivity of this compound during the fluorination process.

  1. The Fluorination of this compound. Experimental Study and CNDO/2 Calculation.
  2. The fluorination of this compound; Experimental study and CNDO/2 calculation.

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